2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid
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Description
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid, also known as DMPA-Gly, is a chemical compound that has gained attention in the scientific community for its potential applications in drug delivery systems. This compound is a derivative of N-(4-hydroxyphenyl)glycine, which is a non-proteinogenic amino acid. DMPA-Gly has been synthesized by various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Structural Characterization
2-((3-(N,4-dimethylphenylsulfonamido)-2-hydroxypropyl)amino)acetic acid and its derivatives have been synthesized and characterized to explore their potential applications in various scientific research fields. The synthesis processes often involve complex reactions that provide insights into the structural and chemical properties of these compounds. For instance, the triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid have been successfully synthesized and characterized using various spectroscopic techniques. These compounds exhibit polymeric structures in solid state, with specific configurations that are crucial for understanding their reactivity and potential applications in catalysis and material science (Baul et al., 2002).
Enzyme Interaction Studies
The interaction of this compound derivatives with enzymes is another area of scientific research. By studying these interactions, researchers can gain valuable insights into enzyme mechanisms, inhibition, and potential pharmaceutical applications. For example, acetohydroxy acid isomeroreductase, an enzyme involved in branched-chain amino acid biosynthesis, has been crystallized in the presence of reaction intermediate analogues, facilitating the study of its structure and function. These studies are essential for the development of new drugs and understanding biological processes at the molecular level (Dumas et al., 1994).
properties
IUPAC Name |
2-[[2-hydroxy-3-[methyl-(4-methylphenyl)sulfonylamino]propyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10-3-5-12(6-4-10)21(19,20)15(2)9-11(16)7-14-8-13(17)18/h3-6,11,14,16H,7-9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUDRTLGWDAOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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